Home > Products > Building Blocks P10246 > [1-(4-Methoxyphenyl)cyclohexyl]methanamine
[1-(4-Methoxyphenyl)cyclohexyl]methanamine - 36970-20-4

[1-(4-Methoxyphenyl)cyclohexyl]methanamine

Catalog Number: EVT-3159505
CAS Number: 36970-20-4
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1-(4-Methoxyphenyl)cyclohexyl]methanamine is a substituted cyclohexyl derivative that serves as a building block in the synthesis of various biologically active compounds. While not a naturally occurring compound, it is structurally related to molecules exhibiting activity at different receptor systems, including muscarinic receptors (mAChRs) [], α1-adrenergic receptors (α1-ARs) [], 5-HT1A receptors [], α2A-adrenergic receptors (α2A-ARs) [], NMDA receptors [, ], σ receptors [, ], and dopamine receptors []. Its versatility stems from the presence of the 1,4-dioxane nucleus, considered a privileged structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets [].

1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol

  • Compound Description: This compound is a novel piperidine derivative synthesized and investigated for its anti-epileptic effects. It acts as a non-competitive antagonist of NMDA receptors and demonstrates prominent anticonvulsant effects, particularly in reducing the duration of phase 5 seizures in a PTZ-induced kindling model in mice. []
  • Relevance: This compound shares a core structure with [1-(4-Methoxyphenyl)cyclohexyl]methanamine, consisting of a 4-methoxyphenyl group attached to a cyclohexyl ring. The key difference lies in the presence of a 4-piperidinol substituent on the cyclohexyl ring in 1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol, which is absent in the target compound. This structural modification contributes to its interaction with NMDA receptors and anticonvulsant properties. []

Phencyclidine (PCP)

  • Compound Description: Also known as 1-(1-phenylcyclohexyl)piperidine, PCP is a dissociative anesthetic with known analgesic effects. It serves as a reference compound for the synthesis and evaluation of novel analgesics, including the target compound. []

1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinol

  • Compound Description: This compound is another novel phencyclidine derivative synthesized and studied for its analgesic effects in a rat tail immersion test. Compared to PCP, it exhibits more potent analgesic effects, indicated by a significant increase in tail immersion latency. []
  • Relevance: This compound shares a similar structure with [1-(4-Methoxyphenyl)cyclohexyl]methanamine, with both possessing a cyclohexyl ring substituted with a para-substituted phenyl ring. The key difference lies in the 4-piperidinol substituent on the cyclohexyl ring and a methyl group on the phenyl ring in 1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinol, compared to the methanamine group and a methoxy group on the phenyl ring in the target compound. []

Dichloro(η5-cyclopentadienyl){[1-(4-methoxyphenyl)cyclohexyl]-η5-cyclopentadienyl}titanium(IV)

  • Compound Description: This organometallic compound features a titanium(IV) center coordinated to two chlorine atoms, a cyclopentadienyl ring, and a substituted cyclopentadienyl ring. The latter is linked to the 1-(4-methoxyphenyl)cyclohexyl moiety, influencing its bonding characteristics with the titanium atom. []
  • Relevance: This compound incorporates the complete structure of [1-(4-Methoxyphenyl)cyclohexyl]methanamine as a substituent on one of its cyclopentadienyl ligands. This direct inclusion highlights the versatility of the target compound's structure for further derivatization and coordination chemistry. []
  • Compound Description: This compound is a potent and selective 5-HT1A receptor ligand, showing high affinity for the 5-HT1A receptor and significant selectivity over D2 and α1 receptors. []
  • Relevance: While structurally distinct from [1-(4-Methoxyphenyl)cyclohexyl]methanamine, this compound shares a key structural feature: a 4-methoxyphenyl group attached to a cyclohexyl ring. The trans configuration of the substituents on the cyclohexyl ring is crucial for its high affinity for the 5-HT1A receptor. This observation highlights the importance of conformational parameters and the influence of substituent positioning on biological activity within similar structural motifs. []

3-MeO-PCP (3-Methoxyphencyclidine)

  • Compound Description: This arylcyclohexylamine compound is a dissociative anesthetic, acting as an NMDA receptor antagonist. []
  • Compound Description: This compound is a novel psychoactive substance classified as a dissociative anesthetic. It exhibits moderate affinity for the NMDA receptor, supporting anecdotal reports of its dissociative effects in humans. []
Source and Classification

The compound is synthesized through various chemical reactions involving cyclohexanone and 4-methoxyphenyl acetonitrile, among other precursors. It has been studied for its potential applications in medicinal chemistry and as a precursor in the synthesis of other biologically active compounds. The classification of [1-(4-Methoxyphenyl)cyclohexyl]methanamine falls under the broader category of psychoactive substances due to its structural similarities with other compounds that exhibit pharmacological activity.

Synthesis Analysis

The synthesis of [1-(4-Methoxyphenyl)cyclohexyl]methanamine involves several steps:

  1. Formation of Cyclohexanol Derivative: The initial step involves the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone in the presence of tetrabutyl ammonium hydrogen sulfate as a catalyst. This reaction typically occurs at room temperature over several hours, yielding 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol.
  2. Acetylation: The hydroxy group of the cyclohexanol derivative is acetylated using acetic anhydride and zinc chloride as a catalyst. This step is performed under reflux conditions (45-55 °C) for approximately three hours.
  3. Purification: The resulting product is purified through extraction with dichloromethane, followed by evaporation under reduced pressure to yield pure crystals of [1-(4-Methoxyphenyl)cyclohexyl]methanamine .

Technical Parameters

  • Yield: Approximately 98% after purification.
  • Melting Point: 122–124 °C.
  • Characterization Techniques: The compound was characterized using NMR spectroscopy and X-ray crystallography, confirming its structure through detailed analysis.
Molecular Structure Analysis

The molecular structure of [1-(4-Methoxyphenyl)cyclohexyl]methanamine can be described as follows:

  • Core Structure: The compound features a cyclohexane ring attached to a methanamine group and a para-methoxyphenyl substituent.
  • Functional Groups: The presence of the methoxy group (-OCH3) contributes to the compound's polarity and potential reactivity.
  • Geometric Configuration: The spatial arrangement around the nitrogen atom and the cyclohexane ring influences its biological activity and interaction with biological targets.

Structural Data

  • Bond Angles: Typical bond angles around the nitrogen are approximately 109.5°, indicative of sp³ hybridization.
  • Intermolecular Interactions: Potential hydrogen bonding can occur due to the amine group, influencing solubility and reactivity.
Chemical Reactions Analysis

[1-(4-Methoxyphenyl)cyclohexyl]methanamine can participate in various chemical reactions:

  1. Alkylation Reactions: The amine can act as a nucleophile in alkylation reactions, forming quaternary ammonium salts.
  2. Acid-Base Reactions: Due to its basic nature, it can react with acids to form salts, which may alter its solubility and stability.
  3. Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or related derivatives.

Relevant Parameters

  • Reactivity: The nitrogen atom's lone pair makes it susceptible to electrophilic attack.
  • Stability: The stability of the compound under various conditions (e.g., temperature, solvent) is crucial for its application in synthetic pathways.
Mechanism of Action

The mechanism of action for [1-(4-Methoxyphenyl)cyclohexyl]methanamine may involve interactions with neurotransmitter systems in the brain. Its structural similarity to known psychoactive compounds suggests potential activity at serotonin or dopamine receptors:

  • Receptor Binding: The methoxy group may enhance lipophilicity, facilitating crossing of the blood-brain barrier.
  • Neurotransmitter Modulation: By modulating neurotransmitter levels or receptor activity, it may exert effects on mood, cognition, or pain perception.
Physical and Chemical Properties Analysis

Analytical Data

  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to N-H stretching (~3300 cm⁻¹), C-H bending (~1450 cm⁻¹), and C=O stretching (if acetylated).
  • Nuclear Magnetic Resonance (NMR): Chemical shifts indicating aromatic protons (7.0–7.5 ppm), methylene protons (1.5–2.0 ppm), and methoxy protons (3.8 ppm).
Applications

[1-(4-Methoxyphenyl)cyclohexyl]methanamine has several scientific applications:

  1. Pharmaceutical Research: Investigated for potential use as an antidepressant or analgesic agent due to its structural properties.
  2. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
  3. Biological Studies: Used in studies exploring receptor interactions and mechanisms underlying neuropharmacology.

Properties

CAS Number

36970-20-4

Product Name

[1-(4-Methoxyphenyl)cyclohexyl]methanamine

IUPAC Name

[1-(4-methoxyphenyl)cyclohexyl]methanamine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3

InChI Key

RYTWCTSDMHVTPC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CN

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.